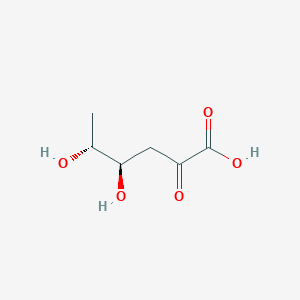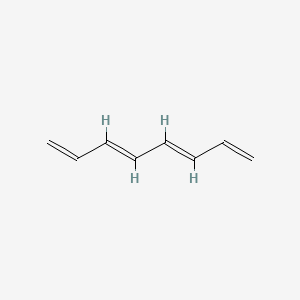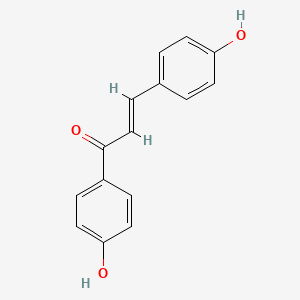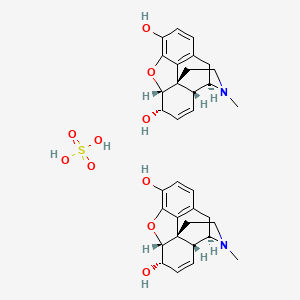![molecular formula C31H37N5O5 B1236581 [(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1236581.png)
[(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IQM-95333, also known as (4aS,5R)-2-benzyl-5-[Nα-tert-butoxicarbonyl)L-tryptophyl]amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine, is a pyridopyrimidine derivative. It is a non-peptide antagonist of cholecystokinin type A receptors. This compound has been evaluated for its high selectivity and potency in binding to cholecystokinin type A receptors, making it a significant molecule in pharmacological research .
Preparation Methods
The synthesis of IQM-95333 involves multiple steps, starting with the preparation of the pyridopyrimidine core. The synthetic route includes the following steps:
Formation of the pyridopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides.
Attachment of the tryptophyl group: This is achieved through peptide coupling reactions using tert-butoxicarbonyl-protected tryptophan.
Final deprotection and purification: The compound is deprotected and purified using chromatographic techniques to obtain the final product
Chemical Reactions Analysis
IQM-95333 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and tryptophyl groups.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
IQM-95333 has several scientific research applications:
Pharmacology: It is used as a selective antagonist of cholecystokinin type A receptors, making it valuable in studying the role of these receptors in various physiological processes.
Neuroscience: The compound has been used in animal models to study its anxiolytic-like activity, providing insights into its potential therapeutic applications for anxiety disorders.
Biochemistry: IQM-95333 is used to investigate the biochemical pathways involving cholecystokinin type A receptors.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting cholecystokinin type A receptors
Mechanism of Action
IQM-95333 exerts its effects by selectively binding to cholecystokinin type A receptors. This binding inhibits the action of cholecystokinin, a peptide hormone that plays a role in digestion and appetite regulation. By blocking these receptors, IQM-95333 can modulate various physiological responses, including reducing anxiety-like behavior in animal models .
Comparison with Similar Compounds
IQM-95333 is compared with other cholecystokinin type A receptor antagonists such as devazepide, lorglumide, and L-365,260. What sets IQM-95333 apart is its higher selectivity and potency for cholecystokinin type A receptors. Unlike other antagonists, IQM-95333 shows negligible affinity for cholecystokinin type B receptors, making it a more targeted and effective compound for specific research applications .
Similar Compounds
Devazepide: Another cholecystokinin type A receptor antagonist with lower selectivity compared to IQM-95333.
Lorglumide: A cholecystokinin type A receptor antagonist with broader receptor affinity.
L-365,260: A cholecystokinin type B receptor antagonist with different receptor selectivity
Properties
Molecular Formula |
C31H37N5O5 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(4aS,5R)-2-benzyl-1,3-dioxo-4,4a,5,6,7,8-hexahydropyrido[1,2-c]pyrimidin-5-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C31H37N5O5/c1-31(2,3)41-29(39)34-25(16-21-18-32-23-13-8-7-12-22(21)23)28(38)33-24-14-9-15-35-26(24)17-27(37)36(30(35)40)19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,32H,9,14-17,19H2,1-3H3,(H,33,38)(H,34,39)/t24-,25+,26+/m1/s1 |
InChI Key |
JRSRZYFBWXHHNX-ZNZIZOMTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]3CCCN4[C@H]3CC(=O)N(C4=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCN4C3CC(=O)N(C4=O)CC5=CC=CC=C5 |
Synonyms |
(2-benzyl-5-(N(alpha)-tert-butoxycarbonyl)tryptophyl)amino-1,3-dioxoperhydropyrido(1,2-c)pyrimidine 2-benzyl-5-(N-((tert-butoxycarbonyl)-L-tryptophyl)amino)-1,3-dioxoperhydropyrido(1,2-c)pyrimidine IQM 95,333 IQM 95333 IQM-95,333 IQM-95333 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)



![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)

![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)





